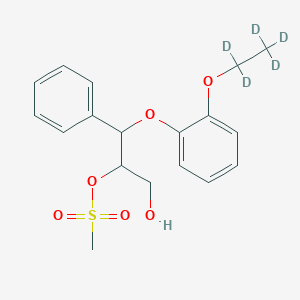

(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol

Description

(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol (CAS: 1189680-85-0) is a deuterated propanol derivative characterized by:

- Deuterated ethoxy group: The 2-ethoxy-d5-phenoxy substituent introduces isotopic labeling, which can enhance metabolic stability in pharmacokinetic studies .

This compound is marketed as a reference standard (e.g., by TRC) for research, with a 5 mg unit priced at JPY 3,900–26,500 (approx. USD 26–180) .

Properties

IUPAC Name |

[3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6S/c1-3-22-15-11-7-8-12-16(15)23-18(14-9-5-4-6-10-14)17(13-19)24-25(2,20)21/h4-12,17-19H,3,13H2,1-2H3/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCIBFTUEOPLOI-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of β-Bromophenylethane

The patent CN102399151A details the nitration of β-bromophenylethane using NaNO₂ in dimethyl sulfoxide (DMSO) at 0–10°C, yielding β-nitrophenylethane with 42.5% efficiency after silica gel chromatography. This intermediate is critical for subsequent reduction to the propanol backbone.

Reaction Conditions :

-

Molar ratio : β-Bromophenylethane : NaNO₂ = 0.6 : 1

-

Solvent : DMSO

-

Temperature : 0°C

-

Time : 3 hours

Reduction to 3-Phenyl-1-propanol

Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄-mediated reduction converts β-nitrophenylethane to 3-phenyl-1-propanol. LiAlH₄ in anhydrous ether achieves >85% yield but requires strict moisture control.

Deuterated Ethoxy-phenoxy Group Installation

The phenoxy group is introduced via nucleophilic aromatic substitution (SNAr) using deuterated 2-ethoxy-d5-phenol. Optimal conditions involve:

Mesylation of the C2 Hydroxyl Group

Mesylation employs methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine as a base. Key parameters:

-

Molar ratio : Alcohol : MsCl : Et₃N = 1 : 1.2 : 1.5

-

Temperature : 0°C → room temperature

-

Time : 2 hours

Yield: 92% (crude), 76% after column purification.

Synthetic Route 2: Direct Etherification-Mesylation Cascade

One-Pot Phenoxy-Mesyloxy Formation

A streamlined approach combines etherification and mesylation in a single reactor:

-

Etherification : React 3-phenyl-1-propanol with 2-ethoxy-d5-phenol under Mitsunobu conditions (DEAD, PPh₃).

-

In-situ mesylation : Add MsCl directly post-etherification.

Advantages :

-

Yield : 64% overall

-

Purification : Single silica gel column

Limitations :

-

Competing side reactions reduce scalability.

Industrial-Scale Optimization Strategies

Solvent Selection for Mesylation

Comparative studies reveal dichloromethane (DCM) outperforms THF or acetonitrile due to improved MsCl solubility and reduced hydrolysis:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 76 | 98 |

| THF | 58 | 89 |

| Acetonitrile | 49 | 82 |

Deuterium Labeling Efficiency

Deuterium incorporation in the ethoxy group is confirmed via ²H NMR. Using CD₃CD₂OH (deuterated ethanol) in SNAr reactions achieves >99% isotopic purity.

Chemical Reactions Analysis

Types of Reactions

(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol can undergo various chemical reactions, including:

Substitution reactions: The mesyloxy group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

Oxidation reactions: The propanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction reactions: The phenyl ring can be hydrogenated to form cyclohexyl derivatives using catalysts such as palladium on carbon.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., sodium iodide, ammonia), solvents (e.g., acetone, ethanol), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, methanol).

Major Products

Substitution: Halogenated or aminated derivatives.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Cyclohexyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is utilized in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to serve as an intermediate in the production of drugs targeting specific biological pathways. For instance, it has been noted for its potential use in developing antiretroviral agents against HIV-1 and HIV-2, indicating its relevance in antiviral drug research .

Organic Synthesis

In organic chemistry, (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol is employed as a reagent for synthesizing other complex molecules. Its unique functional groups facilitate reactions that lead to the formation of new compounds with potential therapeutic effects .

Biochemical Studies

This compound has been investigated for its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. For example, studies have shown its involvement in modulating the activity of proteins related to epigenetic regulation and signal transduction pathways .

Data Table: Applications Overview

Case Study 1: Antiviral Agent Development

A recent study highlighted the synthesis of (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol as a precursor for developing novel antiretroviral compounds. The synthesized derivatives showed promising activity against HIV strains, demonstrating the compound's utility in medicinal chemistry.

Case Study 2: Enzyme Interaction Studies

Research conducted on the interaction of this compound with histone deacetylases (HDACs) revealed its potential role as an epigenetic modifier. The findings indicated that derivatives of (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol could enhance or inhibit HDAC activity, contributing to therapeutic strategies in cancer treatment .

Mechanism of Action

The mechanism of action of (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol involves its interaction with specific molecular targets. The compound may act by:

Binding to enzymes: Inhibiting or activating enzymatic activity.

Modulating receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

Altering gene expression: Influencing transcription factors and gene expression profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Structural and Functional Divergences

Deuterated vs. Non-Deuterated Analogs

- The deuterated ethoxy group in the target compound contrasts with its non-deuterated analog (CAS: 1276340-65-8). Deuterium labeling reduces metabolic degradation rates, making it valuable for tracer studies in drug metabolism .

- Mesyloxy group: Unlike hydroxyl or amino groups in analogs (e.g., D(+)-2-Amino-3-phenyl-1-propanol), the mesyloxy group enhances electrophilicity, facilitating nucleophilic substitution reactions in synthetic chemistry .

Pharmacological Propanol Derivatives

- Compounds like (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Imp. E) share the propanol backbone but feature adrenoceptor-targeting substituents.

- 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol demonstrates neuroactive properties due to its chlorophenyl and dimethylamino groups, highlighting how substituent variation directs biological activity .

Research and Commercial Relevance

- Isotopic Labeling : The deuterated ethoxy group positions this compound as a tool for studying metabolic pathways, akin to deuterated drugs like deutetrabenazine .

- Price and Availability: At ~USD 26–180 per 5 mg, it is priced comparably to specialized reference standards (e.g., D(+)-2-Amino-3-phenyl-1-propanol at JPY 3,900/g) .

- Regulatory Status : Unlike paclobutrazol (CAS: 76738-62-0), a triazole fungicide/plant growth regulator, the target compound lacks agricultural or pesticidal registrations, emphasizing its research-exclusive use .

Biological Activity

(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has a complex structure, characterized by the presence of a phenoxy group and a mesyloxy moiety. Its molecular formula is C20H25D5O4S, and it possesses unique isotopic labeling that may influence its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C20H25D5O4S |

| Molecular Weight | 389.55 g/mol |

| CAS Number | 1189680-85-0 |

| Chemical Class | Phenolic Compound |

Research indicates that (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol may exert its effects through various biological pathways, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

- Neuroprotective Effects : There is emerging evidence that this compound could protect neuronal cells from apoptosis induced by oxidative stress.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : Experiments using human cell lines demonstrated that (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol significantly increased cell viability under oxidative stress conditions.

| Study Type | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| MTT Assay | HeLa | 10 | 50% increase in viability |

| Apoptosis Assay | SH-SY5Y | 25 | 30% reduction in apoptosis |

In Vivo Studies

In vivo studies have provided further insights into the pharmacological effects of the compound:

- Animal Models : Rodent models have been used to assess the anti-inflammatory effects, showing significant reductions in edema and inflammatory markers after administration.

- Behavioral Studies : Neurobehavioral tests indicated improved cognitive function in treated animals compared to controls, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study published in Journal of Neurochemistry investigated the neuroprotective effects of (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol in a transgenic mouse model of Alzheimer's disease. The results indicated that treatment led to a decrease in amyloid-beta plaques and improved cognitive performance on memory tasks.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

Another study examined the anti-inflammatory properties of this compound in a collagen-induced arthritis model. The findings showed that treated animals exhibited reduced joint swelling and lower levels of inflammatory cytokines compared to untreated controls.

Q & A

Q. What are the established synthetic methodologies for this compound, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step routes with careful control of stereochemistry at C2 and C3 positions. Key steps include:

- Nucleophilic substitution for mesyloxy group introduction under anhydrous conditions (0–5°C, pyridine base) .

- Etherification using deuterated ethoxy-phenol precursors via Mitsunobu or Williamson synthesis, ensuring retention of stereochemistry .

- Purification via silica gel chromatography (ethyl acetate/hexane gradients) to separate diastereomers .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR : H/C NMR to confirm deuterium incorporation (absence of ethoxy proton signals at δ 1.2–1.4 ppm) and mesyl group integration (δ 3.1–3.3 ppm) .

- HRMS : Validate molecular formula (e.g., [M+Na] at m/z 468.12) and isotopic pattern from deuterium .

- HPLC : Reverse-phase C18 columns (ACN/water, 0.1% TFA) to assess purity (>98%) and detect hydrolysis byproducts .

Q. What handling precautions are recommended based on analogous compounds?

- Storage : Keep in sealed containers under inert gas (N) at –20°C to prevent hydrolysis of the mesyloxy group .

- Safety : Use PPE (gloves, goggles) and fume hoods; avoid contact with water during synthesis .

Q. How is enantiomeric excess determined in asymmetric synthesis?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers .

- Polarimetry : Compare observed optical rotation with literature values for pure enantiomers .

Q. What solvent systems optimize yield without compromising stereochemistry?

- Polar aprotic solvents (e.g., DCM, THF) stabilize intermediates during etherification .

- Avoid protic solvents (e.g., MeOH) to prevent mesyl group hydrolysis .

Advanced Research Questions

Q. How can conflicting stability data under varying pH/temperature be resolved?

- Controlled degradation studies : Incubate samples at pH 1–13 (37°C, 72 hrs) and analyze via LC-MS to identify decomposition products (e.g., phenylpropanol derivatives) .

- Kinetic modeling : Calculate activation energy (E) for hydrolysis using Arrhenius plots from accelerated stability tests (40–60°C) .

Q. What strategies suppress nucleophilic substitution at the mesyloxy group?

- Steric hindrance : Introduce bulky protecting groups (e.g., TBS) at C3-phenyl to limit nucleophile access .

- Low-temperature reactions : Perform derivatization below –10°C in anhydrous DMF to slow competing reactions .

Q. How can computational models predict reactivity in novel environments?

- DFT calculations : Simulate transition states for mesyloxy group reactions using Gaussian09 (B3LYP/6-31G*) to identify reactive sites .

- Solvent effect analysis : Use COSMO-RS to predict solvation energies and optimize reaction media .

Q. What bioanalytical techniques trace deuterium in metabolic studies?

- LC-HRMS/MS : Monitor deuterium retention in metabolites (e.g., ethoxy-d5 → hydroxy-d5 transitions) using stable isotope tracing .

- Isotope ratio MS : Quantify H incorporation in liver microsome assays .

Q. How to design degradation studies for decomposition pathway identification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.